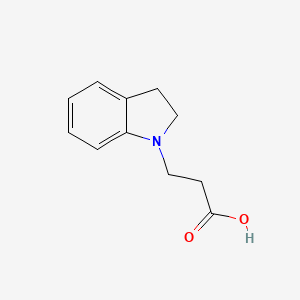
3-(インドリン-1-イル)プロパン酸
説明
“3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is a unique chemical compound with the empirical formula C11H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)CCN1CCc2ccccc12 . The InChI representation is 1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14) . Physical And Chemical Properties Analysis
The molecular weight of “3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is 191.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
抗ウイルス活性
インドール誘導体は、「3-(インドリン-1-イル)プロパン酸」を含む、抗ウイルス特性について研究されています。インドール核を持つ化合物は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示しています。 インドール構造は複数の受容体に高親和性で結合する能力を持つため、新規抗ウイルス薬開発のための貴重な足場となっています .
抗炎症応用
インドール核は、顕著な抗炎症効果を示す化合物に存在します。これらの効果は、慢性炎症性疾患の治療に不可欠です。 炎症性経路を調節することで、インドール誘導体は、関節炎やその他の炎症性疾患などの病状を管理するための新しい治療戦略につながる可能性があります .
抗癌の可能性
「3-(インドリン-1-イル)プロパン酸」とその誘導体は、癌治療における可能性について探求されています。癌細胞の増殖を阻害し、アポトーシスを誘導する能力は、抗癌剤として有望な候補となっています。 インドールの作用機序を理解し、さまざまな種類の癌に対するインドールベースの治療法を開発するための研究が進められています .
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that this compound is a potent scavenger of hydroxyl radicals . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Biochemical Pathways
It is known that this compound is produced by the human gut microbiota and targets amino acid biosynthesis . It is also known that indole derivatives have diverse biological activities and affect various biological processes .
Pharmacokinetics
It is known that this compound is endogenously produced by human microbiota and has been detected in vivo when the species clostridium sporogenes is present in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of the action of 3-(Indolin-1-yl)propanoic acid include its potent antioxidant activity, where it scavenges hydroxyl radicals without generating reactive and pro-oxidant intermediate compounds . This suggests that it may play a role in protecting cells from oxidative stress.
Action Environment
The action, efficacy, and stability of 3-(Indolin-1-yl)propanoic acid can be influenced by various environmental factors. For instance, the presence of certain gut microbiota, specifically Clostridium sporogenes, is necessary for the in vivo synthesis of this compound . Additionally, dietary factors may also influence its action, as elevated concentrations of this compound in human blood plasma have been found to be correlated with a higher consumption of fiber-rich foods .
生化学分析
Biochemical Properties
3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . This interaction can influence the enzyme’s activity, potentially affecting cellular energy metabolism. Additionally, 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid may bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid can alter the balance of metabolic fluxes, impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, its interaction with lactate dehydrogenase can inhibit the enzyme’s activity, reducing the conversion of lactate to pyruvate and affecting cellular energy production. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of lactate dehydrogenase activity, which can impact cellular energy metabolism and overall cell viability.
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and enhancing metabolic efficiency . At high doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels . For instance, its interaction with lactate dehydrogenase affects the glycolytic pathway, altering the balance between lactate and pyruvate. Additionally, this compound can influence other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
Within cells and tissues, 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation in target cells. The distribution of 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid can vary depending on the tissue type and the presence of specific transporters, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAXSGZAIUCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349435 | |
| Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99855-02-4 | |
| Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





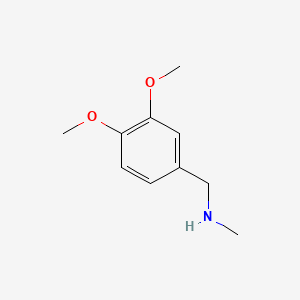
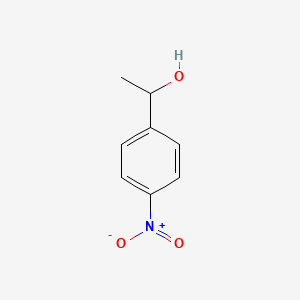
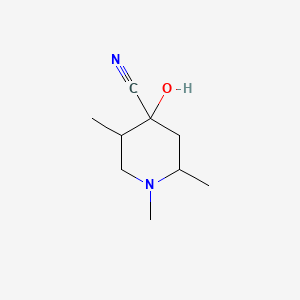
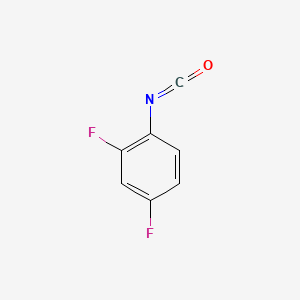

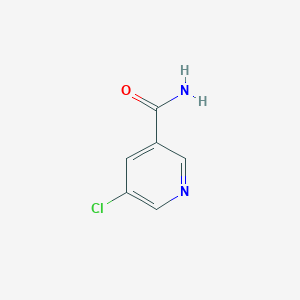
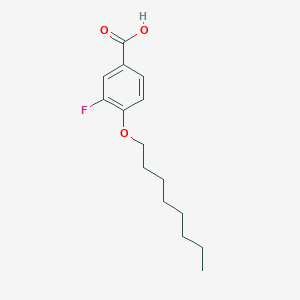
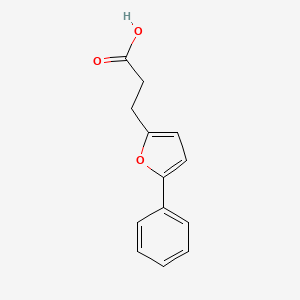
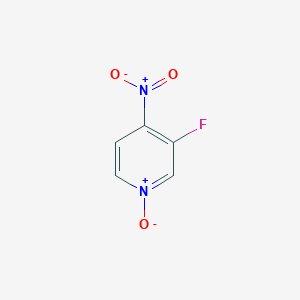
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)
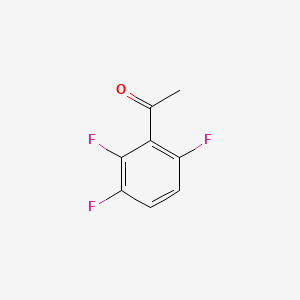
![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)